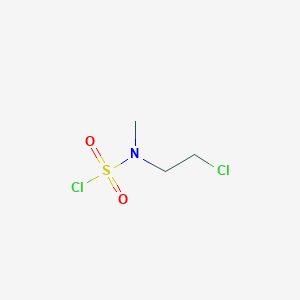

N-(2-chloroethyl)-N-methylsulfamoyl chloride

Description

Properties

IUPAC Name |

N-(2-chloroethyl)-N-methylsulfamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7Cl2NO2S/c1-6(3-2-4)9(5,7)8/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMDKFLVWRQKCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper & Advanced Safety Guide: N-(2-chloroethyl)-N-methylsulfamoyl chloride

Here is an in-depth technical whitepaper and safety data guide for N-(2-chloroethyl)-N-methylsulfamoyl chloride, designed for researchers and drug development professionals.

Target Audience: Analytical Chemists, Synthetic Methodologists, and EHS (Environmental Health & Safety) Professionals.

Introduction & Chemical Identity

N-(2-chloroethyl)-N-methylsulfamoyl chloride (CAS: 58425-10-8) is a highly reactive, bifunctional electrophile utilized primarily as an intermediate in advanced organic synthesis and pharmaceutical development [1]. Structurally, it merges a sulfamoyl chloride moiety with a 2-chloroethyl group (a structural motif analogous to nitrogen mustards). This dual reactivity makes it a versatile building block for synthesizing complex sulfonamides and cyclic structures, but it also imparts significant toxicity, corrosivity, and moisture sensitivity [2].

Understanding the mechanistic causality behind its reactivity is paramount for both successful application and rigorous laboratory safety.

Physicochemical Properties

| Property | Value | Mechanistic Implication |

| CAS Number | 58425-10-8 | Unique identifier for chemical tracking [1]. |

| Molecular Formula | C3H7Cl2NO2S | Indicates high halogen content; precursor to HCl upon degradation. |

| Molecular Weight | 192.06 g/mol | Utilized for stoichiometric calculations in assays [2]. |

| Structural Class | Sulfamoyl Chloride / Alkyl Chloride | Bifunctional electrophile; susceptible to nucleophilic attack. |

| Moisture Sensitivity | Extremely High | Rapidly hydrolyzes in ambient humidity to yield corrosive HCl gas. |

Mechanistic Toxicology & Reactivity Profile

As a Senior Application Scientist, it is critical to view safety not as a checklist, but as a direct consequence of molecular behavior. The hazards of N-(2-chloroethyl)-N-methylsulfamoyl chloride stem from its two electrophilic centers:

-

The Sulfamoyl Chloride Group: Highly susceptible to hard nucleophiles (like water or amines). Hydrolysis generates hydrochloric acid (HCl) and a sulfonic acid derivative. This is the primary driver of its corrosive nature to skin, eyes, and respiratory tracts.

-

The 2-Chloroethyl Group: Acts as an alkylating agent. Under physiological conditions, it can form a highly reactive aziridinium ion intermediate, which readily cross-links with biological nucleophiles (e.g., DNA bases, protein thiols). This imparts potential mutagenic and severe tissue-damaging properties.

Caption: Divergent reactivity pathways: Environmental hydrolysis vs. biological alkylation.

Laboratory Safety & PPE Causality

Standard safety protocols must be elevated when handling bifunctional electrophiles. The following PPE and engineering controls are mandated based on the compound's specific degradation pathways:

-

Respiratory Protection: Must be handled exclusively inside a certified Class II Type B2 fume hood or an inert glovebox. Causality: Ambient moisture initiates hydrolysis, releasing volatile, corrosive HCl gas which causes severe pulmonary edema if inhaled.

-

Hand Protection: Double-gloving with heavy-duty Nitrile (outer) and Butyl rubber (inner). Causality: The lipophilic nature of the 2-chloroethyl group allows rapid penetration through standard thin latex, while the corrosive sulfamoyl chloride rapidly degrades single-layer nitrile.

-

Eye/Face Protection: Snug-fitting chemical splash goggles and a full face shield.

Validated Experimental Workflows

Workflow A: Analytical Characterization (NMR Purity Verification)

To ensure trustworthiness in downstream synthesis, the purity of the reagent must be verified. Because of its moisture sensitivity, standard analytical prep will fail, leading to false degradation peaks.

Step-by-Step Methodology:

-

Preparation of Environment: Purge a glovebag or glovebox with ultra-high purity (UHP) Argon to achieve <5 ppm H2O. Causality: Prevents premature hydrolysis of the sulfamoyl chloride bond during sample transfer.

-

Solvent Selection: Utilize strictly anhydrous, ampouled Deuterated Chloroform (

) stored over activated 4Å molecular sieves. Do not use DMSO-d6. Causality: DMSO can act as an oxygen nucleophile, reacting exothermically with sulfamoyl chlorides. -

Sample Dissolution: Weigh 15 mg of N-(2-chloroethyl)-N-methylsulfamoyl chloride into an oven-dried NMR tube. Add 0.6 mL of anhydrous

. -

Sealing: Cap the NMR tube and seal with PTFE tape before removing it from the inert atmosphere.

-

Acquisition: Acquire

and

Workflow B: Emergency Quenching & Decontamination Protocol

In the event of a localized spill inside a fume hood, immediate and chemically logical neutralization is required.

Step-by-Step Methodology:

-

Evacuation & Isolation: Lower the fume hood sash completely. Allow the exhaust system to clear any initial HCl gas burst for 2 minutes.

-

Preparation of Quenching Solution: Prepare a 5% (w/v) aqueous solution of Sodium Carbonate (

). Causality: A mild base is required. Using a strong base like NaOH will cause a violent, uncontrolled exothermic reaction with the sulfamoyl chloride, potentially aerosolizing the alkylating agent. -

Application: Working from the perimeter of the spill inward, slowly pour the

solution over the spilled chemical. -

Verification: Wait for effervescence (bubbling of

) to cease. This indicates the complete hydrolysis of the sulfamoyl chloride to the relatively benign sulfonate salt, and the neutralization of the generated HCl. -

Absorption & Disposal: Cover the neutralized liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth). Sweep into a chemically resistant polyethylene container, label as "Halogenated Aqueous Waste," and submit to EHS.

Caption: Step-by-step chemical spill decontamination and quenching workflow.

References

-

Chemsrc. (2025). CAS#:58425-10-8 | N-(2-chloroethyl)-N-methylsulfamoyl chloride. Retrieved March 1, 2026, from[Link]

Advanced Technical Guide: Physicochemical Profiling and Synthetic Applications of 2-Chloroethyl Methyl Sulfamoyl Chloride

Executive Summary

In the landscape of modern drug discovery and bioconjugation, bifunctional linkers and reactive intermediates play a pivotal role. 2-Chloroethyl methyl sulfamoyl chloride (CEMSC) is a highly versatile, dual-action electrophile[1]. It possesses a highly reactive sulfamoyl chloride moiety, primed for nucleophilic acyl substitution, and a latent 2-chloroethyl alkylating group[2]. This unique structural combination allows CEMSC to serve as a cornerstone reagent for the synthesis of cyclic sulfamides (such as 1,2,5-thiadiazolidine 1,1-dioxides) and as a covalent modifier in targeted therapeutic design.

Physicochemical Profiling

Understanding the baseline properties of CEMSC is critical for predicting its behavior in solution and optimizing reaction conditions.

| Property | Value / Description |

| Chemical Name | N-(2-chloroethyl)-N-methylsulfamoyl chloride |

| CAS Number | 58425-10-8[3] |

| Molecular Formula | C3H7Cl2NO2S[1] |

| Molecular Weight | 192.06 g/mol [3] |

| Purity Standard | ≥95% (typically verified via NMR/HPLC)[3] |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in aprotic solvents (DCM, THF, DMF); Reacts aggressively with water |

| Storage Conditions | 0–8 °C under inert atmosphere (Argon/Nitrogen) |

Mechanistic Reactivity & Chemical Biology

The utility of CEMSC stems from its orthogonal reactivity profile, allowing chemists to selectively trigger different pathways based on environmental conditions.

-

Sulfonylation (Primary Reactivity): The sulfamoyl chloride group is a hard electrophile. When exposed to primary or secondary amines in the presence of a non-nucleophilic base, it undergoes rapid nucleophilic acyl substitution[2]. The base (e.g., triethylamine) is essential not only to neutralize the generated HCl but also to prevent the protonation of the incoming nucleophile, which would otherwise stall the reaction.

-

Alkylation & Cyclization (Secondary Reactivity): The 2-chloroethyl group acts as a latent electrophile. Under mild conditions (0 °C to RT), it remains intact. However, upon the formation of an acyclic sulfamide intermediate, increasing the temperature or applying stronger basic conditions triggers an intramolecular cyclization. This displaces the chloride ion to form a stable 5-membered cyclic sulfamide. In biological assays, this same 2-chloroethyl tail can act as a covalent warhead, alkylating nucleophilic residues (like cysteine or lysine) in a target protein's active site.

Figure 1: Bifunctional reactivity pathways of 2-chloroethyl methyl sulfamoyl chloride.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of CEMSC from N-methyl-2-chloroethylamine

This protocol outlines the bottom-up synthesis of CEMSC, emphasizing causality in reagent selection and self-validation to ensure high fidelity.

-

Step 1: Setup & Activation

-

Action: Suspend N-methyl-2-chloroethylamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M concentration). Cool the flask to 0 °C in an ice bath under a continuous Argon sweep.

-

Causality: Anhydrous conditions are non-negotiable; trace moisture will hydrolyze the highly electrophilic sulfuryl chloride and the resulting sulfamoyl chloride product into an unreactive sulfonic acid.

-

-

Step 2: Electrophile Addition

-

Action: Add sulfuryl chloride (SO₂Cl₂) (1.2 eq) dropwise over 15 minutes.

-

Causality: A slight excess of SO₂Cl₂ drives the reaction to completion while minimizing the formation of bis-alkylated symmetrical sulfamide byproducts.

-

-

Step 3: Base-Mediated Coupling

-

Action: Slowly add triethylamine (Et₃N) (2.5 eq) dropwise. Maintain the internal temperature below 5 °C. Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

-

Causality: The 2.5 equivalents of base are mathematically required: 1.0 eq to liberate the free amine from its hydrochloride salt, 1.0 eq to neutralize the HCl generated during sulfonylation, and 0.5 eq as a kinetic buffer.

-

-

Step 4: Aqueous Quench & Extraction

-

Action: Quench the reaction by pouring it into ice-cold water. Separate the organic DCM layer. Wash the organic layer with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath < 30 °C).

-

Causality: Cold aqueous workup removes triethylamine hydrochloride salts while minimizing the thermal hydrolysis of the newly formed CEMSC.

-

-

Step 5: Self-Validation (Quality Control)

-

Action: Perform TLC (Hexane/EtOAc 4:1); CEMSC will appear as a distinct, UV-inactive spot (visualized with KMnO₄ stain). Confirm structure via ¹H NMR (CDCl₃): Look for the characteristic N-methyl singlet (~2.9 ppm) and the two distinct triplets for the -CH₂-CH₂-Cl system.

-

Figure 2: Step-by-step synthesis and validation workflow for CEMSC.

Protocol B: Synthesis of Cyclic Sulfamides (1,2,5-Thiadiazolidine 1,1-dioxides)

-

Step 1: React CEMSC (1.0 eq) with a primary amine (R-NH₂) (1.0 eq) and Et₃N (1.2 eq) in DCM at 0 °C to form the acyclic sulfamide intermediate. Validate via LC-MS to ensure the mass corresponds to the uncyclized adduct.

-

Step 2: Isolate the intermediate, dissolve in DMF, and add K₂CO₃ (2.0 eq). Heat to 80 °C for 4-6 hours.

-

Causality: The switch to a polar aprotic solvent (DMF) and a stronger base/heat combination overcomes the activation energy required for the intramolecular Sₙ2 displacement of the primary chloride, yielding the cyclic bioisostere.

Handling, Stability, and Storage

CEMSC is a reactive chlorinating and alkylating agent[2]. It exhibits acute moisture sensitivity. Exposure to ambient humidity leads to rapid hydrolysis, releasing HCl gas and forming the corresponding sulfonic acid, which is synthetically useless for subsequent coupling.

-

Storage: Must be stored strictly at 0–8 °C in tightly sealed, amber glass vials backfilled with Argon or Nitrogen.

-

Handling: All transfers should be conducted using standard Schlenk line techniques or within a glovebox to preserve the integrity of the sulfamoyl chloride bond.

References

-

Chemsrc. "CAS#:58425-10-8 | N-(2-chloroethyl)-N-methylsulfamoyl chloride". 1

-

BLD Pharm. "58425-10-8|(2-Chloroethyl)(methyl)sulfamoyl chloride". 3

-

Aaronchem. "53627-11-5 | MFCD12547701 | (2-Chloroethyl)Sulfamoyl Chloride". 2

-

Sigma-Aldrich. "(2-Chloroethyl)sulfamoyl Chloride | 53627-11-5". Link

Sources

Nitrogen Mustard Sulfamoyl Chloride Derivatives: Technical Monograph

Executive Summary & Chemical Architecture

Nitrogen mustard sulfamoyl chlorides (e.g., 4-[bis(2-chloroethyl)amino]benzenesulfonyl chloride ) represent a critical class of bifunctional electrophiles in medicinal chemistry. They serve as the "linchpin" intermediates for synthesizing targeted alkylating agents.

Unlike simple nitrogen mustards (e.g., mechlorethamine) which lack selectivity, sulfamoyl chloride derivatives possess two distinct reactive centers:

-

The Warhead (Nitrogen Mustard): A latent alkylating moiety that activates under physiological conditions to cross-link DNA.

-

The Handle (Sulfonyl Chloride): A highly reactive electrophile used to conjugate the warhead to targeting vectors (peptides, steroids, antibodies) or to create sulfonamide prodrugs with tunable hydrolysis rates.

This guide details the synthesis, stability profiling, and bioconjugation protocols for these derivatives, emphasizing their utility in "Hybrid Drug" design.

Chemical Synthesis & Production[1]

Retrosynthetic Analysis

The synthesis of aromatic nitrogen mustard sulfamoyl chlorides typically proceeds via Electrophilic Aromatic Substitution (EAS) using chlorosulfonic acid. The electron-donating nature of the nitrogen mustard group directs the sulfonyl group primarily to the para position.

Standard Operating Procedure (SOP): Chlorosulfonation

Compound: 4-[bis(2-chloroethyl)amino]benzenesulfonyl chloride Precursor: N,N-bis(2-chloroethyl)aniline (Aniline Mustard)

Reagents:

-

Chlorosulfonic acid (

) - Reagent & Solvent -

Thionyl chloride (

) - Dehydrating agent -

Dichloromethane (DCM) or Chloroform - Extraction solvent

Protocol:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a drying tube (

). Cool to 0°C in an ice bath. -

Acid Addition: Charge the flask with Chlorosulfonic acid (5.0 eq).

-

Precursor Addition: Dissolve N,N-bis(2-chloroethyl)aniline (1.0 eq) in a minimal volume of dry DCM. Add this solution dropwise to the acid over 30 minutes. Caution: Exothermic reaction. Maintain T < 10°C.

-

Heating: Remove ice bath. Heat the mixture to 70°C for 2 hours. Evolution of HCl gas will occur (scrubbing required).

-

Chlorination (Optional but Recommended): Cool to 50°C. Add Thionyl chloride (2.0 eq) dropwise to convert any transient sulfonic acid species to the sulfonyl chloride. Stir for 1 hour.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or oil.

-

Extraction: Extract immediately with DCM (

mL). Wash organic layer with cold water ( -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from dry ether/hexane if solid, or use immediately for conjugation due to hydrolytic instability.

Workflow Visualization

Figure 1: Synthetic workflow for the generation of sulfonyl chloride nitrogen mustards.

Derivatization & Bioconjugation Strategies[2][3][4]

The sulfonyl chloride group is highly susceptible to nucleophilic attack by amines (

Sulfonamide Synthesis (The "Masking" Strategy)

Reacting the sulfonyl chloride with a primary amine yields a Sulfonamide .

-

Reaction:

-

Utility: Sulfonamides are stable in plasma but can be designed to release the active mustard in hypoxic tumor environments or via specific enzymatic cleavage.

Quantitative Reactivity Profile

| Nucleophile | Product Type | Reaction Condition | Stability (Physiological pH) | Application |

| Primary Amine | Sulfonamide | Pyridine/DCM, 0°C | High (Stable) | Stable Prodrugs / Linkers |

| Alcohol | Sulfonate Ester | Moderate | Cleavable Linkers | |

| Water | Sulfonic Acid | Hydrolysis (Spontaneous) | High (Inactive) | Decomposition Product |

| Hydrazine | Sulfonyl Hydrazide | Ethanol, 0°C | Low | pH-Sensitive Release |

Mechanism of Action: The "Double-Tap" Effect

The therapeutic efficacy of these derivatives relies on the nitrogen mustard moiety. The sulfonyl group modulates the electron density of the nitrogen, thereby tuning the reactivity of the mustard.

Aziridinium Ion Formation[6]

-

Intramolecular Cyclization: The lone pair on the mustard nitrogen attacks the

-carbon of the chloroethyl group, displacing chloride. -

Aziridinium Formation: This forms a highly electrophilic aziridinium cation (

ring). -

DNA Alkylation: The N7 position of Guanine attacks the aziridinium ring, opening it and covalently binding the drug to DNA.[2]

-

Cross-linking: The process repeats with the second chloroethyl arm, cross-linking the DNA strands and preventing replication.

Impact of Sulfonyl Group: The electron-withdrawing sulfonyl group (

Mechanistic Pathway Diagram

Figure 2: Mechanism of action from prodrug activation to DNA cross-linking.

Experimental Protocols for Biological Evaluation

Stability Assay (Hydrolysis Kinetics)

Objective: To determine the half-life (

-

Preparation: Dissolve derivative (10 mM) in DMSO.

-

Incubation: Dilute to 100

M in PBS (pH 7.4) at 37°C. -

Sampling: Aliquot 50

L at -

Analysis: Immediate HPLC-UV analysis (254 nm). Monitor disappearance of parent peak and appearance of the hydrolyzed sulfonic acid.

-

Calculation: Plot

vs. time to determine

In Vitro Cytotoxicity (MTT Assay)

Objective: Verify alkylating potency against cancer cell lines (e.g., MCF-7, HeLa).

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add derivative (dissolved in DMSO/media) in serial dilutions (0.1 - 100

M).-

Control: Chlorambucil (standard) and DMSO (vehicle).

-

-

Incubation: 48 or 72 hours at 37°C, 5%

. -

Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO. Read Absorbance at 570 nm.

-

Data: Calculate

using non-linear regression.

Safety & Handling (Critical)

Hazard Classification:

-

Vesicant (Blister Agent): Causes severe chemical burns upon skin contact.

-

Carcinogen: Mutagenic by mechanism.

-

Corrosive: Sulfonyl chloride hydrolyzes to HCl.

Handling Protocol:

-

Containment: All weighing and synthesis must occur inside a certified Chemical Fume Hood.

-

PPE: Double nitrile gloves (change every 30 mins), lab coat, safety goggles, and face shield.

-

Decontamination:

-

Surface Spills: Neutralize with 10% Sodium Thiosulfate solution (nucleophilic quenching of mustard) followed by 5% Sodium Bicarbonate.

-

Glassware: Soak in 10% NaOH for 24 hours before washing.

-

References

-

Singh, R. K., et al. (2018). "Therapeutic journey of nitrogen mustard as alkylating anticancer agents: Historic to future perspectives." European Journal of Medicinal Chemistry. Link

-

Trafalis, D. T., et al. (2016).[3] "Synthesis and biological evaluation of novel nitrogen mustard derivatives." Frontiers in Pharmacology. Link

-

Guo, Z., et al. (2014). "Aromatic Nitrogen Mustard-Based Prodrugs: Activity, Selectivity, and the Mechanism of DNA Cross-Linking."[4] Chemistry – A European Journal. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 20058, 4-[Bis(2-chloroethyl)amino]benzenesulfonyl chloride." Link

-

Smolecule. (2024). "4-(2-Aminoethyl)benzene-1-sulfonyl chloride: Synthesis and Properties." Link

Sources

- 1. Buy 4-(2-Aminoethyl)benzene-1-sulfonyl chloride [smolecule.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Frontiers | Therapeutic Potential of Nitrogen Mustard Based Hybrid Molecules [frontiersin.org]

- 4. Aromatic nitrogen mustard-based prodrugs: activity, selectivity, and the mechanism of DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of N-(2-chloroethyl)-N-methylsulfamoyl Chloride for Pharmaceutical and Synthetic Chemistry Applications

Abstract

N-(2-chloroethyl)-N-methylsulfamoyl chloride is a bifunctional reagent with significant potential in organic synthesis and drug development, acting as a versatile building block for introducing the N-(2-chloroethyl)-N-methylsulfamoyl moiety. The success of its application in synthesis—from reaction kinetics and yield to purification and scale-up—is fundamentally dependent on a thorough understanding of its solubility in various organic solvents. This technical guide addresses the critical gap in publicly available quantitative solubility data for this compound. Instead of a simple data sheet, this document provides a first-principles analysis of its solubility based on molecular structure, outlines known solvent compatibility for the sulfamoyl chloride class, and, most importantly, delivers a detailed, field-proven experimental protocol for researchers to determine its solubility accurately and safely in any solvent system of interest.

Introduction: The Synthetic Utility of N-(2-chloroethyl)-N-methylsulfamoyl Chloride

N-(2-chloroethyl)-N-methylsulfamoyl chloride (CAS 141631-77-2) is a reactive intermediate characterized by two key functional groups: a highly electrophilic sulfamoyl chloride and a reactive chloroethyl group. This dual reactivity makes it a valuable precursor for creating complex molecules, particularly in the synthesis of novel pharmaceutical agents and agrochemicals.

A precise understanding of its solubility is not merely an academic exercise; it is a cornerstone of practical and efficient process development. Key applications that depend on solubility data include:

-

Reaction Homogeneity: Ensuring the reagent is fully dissolved in the reaction medium is crucial for achieving predictable and reproducible reaction rates.

-

Process Safety: Understanding solubility limits prevents precipitation in transfer lines or reactors, which can lead to blockages and unsafe operating conditions.

-

Purification Strategy: The design of effective crystallization or extraction procedures is entirely dependent on identifying solvents in which the compound has high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.

-

Dosing and Concentration Control: Accurate solution preparation is essential for controlled stoichiometric addition in multi-step syntheses.

Physicochemical Properties

A summary of the fundamental properties of N-(2-chloroethyl)-N-methylsulfamoyl chloride is provided below.

| Property | Value | Source |

| CAS Number | 141631-77-2 | - |

| Molecular Formula | C₃H₇Cl₂NO₂S | - |

| Molecular Weight | 192.06 g/mol | - |

| Appearance | Typically a liquid or low-melting solid | General observation |

| Primary Hazards | Corrosive, Acutely Toxic, Skin/Eye Damage | [1] |

Theoretical Principles of Solubility: A Structural Analysis

The solubility of a compound is governed by the principle of "like dissolves like," where the intermolecular forces of the solute and solvent must be compatible. An analysis of the structure of N-(2-chloroethyl)-N-methylsulfamoyl chloride allows for a predictive assessment of its behavior.

-

Sulfamoyl Chloride Group (-SO₂Cl): This is a strongly polar and highly electrophilic functional group. It is prone to nucleophilic attack, particularly by protic solvents. Its polarity suggests good solubility in polar aprotic solvents.

-

N-Methyl and Ethylene Groups (-N(CH₃)CH₂CH₂-): These aliphatic components contribute nonpolar character to the molecule, enhancing its solubility in less polar organic solvents.

-

Terminal Chloride (-Cl): The chloroalkyl group adds polarity and can participate in dipole-dipole interactions.

Predicted Solubility Profile:

-

High Solubility Expected: In polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile. These solvents can solvate the polar regions of the molecule without reacting with the sulfamoyl chloride group.

-

Moderate to Low Solubility Expected: In nonpolar solvents like Hexanes or Toluene. The polar sulfamoyl chloride group will limit solubility in purely nonpolar media.

-

Reactive/Incompatible: In polar protic solvents such as Water, Methanol, and Ethanol. These solvents contain nucleophilic hydroxyl groups that will readily react with the electrophilic sulfamoyl chloride, leading to hydrolysis or solvolysis rather than simple dissolution.[2] This reactivity is a critical consideration for both synthesis and workup procedures.

Solvent Compatibility for the Sulfamoyl Chloride Class

While specific data for the title compound is unavailable, literature and patent precedents for related sulfamoyl chlorides provide authoritative guidance on suitable and incompatible solvent classes for synthetic applications.[3]

| Solvent Class | Representative Solvents | Compatibility & Rationale | Source |

| Halogenated | Dichloromethane (DCM) | Compatible: Widely used for reactions. Its polarity is sufficient to dissolve many sulfamoyl chlorides without reacting. | [3] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF), Dioxane | Compatible: Common aprotic solvents for reactions involving sulfamoyl chlorides. | [3] |

| Nitriles | Acetonitrile | Generally Compatible: A polar aprotic solvent suitable for creating homogeneous reaction solutions. | - |

| Esters | Ethyl Acetate | Generally Compatible: A moderately polar aprotic solvent often used in extractions and chromatography. | - |

| Hydrocarbons | Toluene, Hexane | Limited Compatibility: May be used as co-solvents or for precipitation/crystallization. | - |

| Protic Solvents | Water, Methanol, Ethanol | Incompatible (Reactive): The sulfamoyl chloride group is susceptible to hydrolysis and alcoholysis.[2] Their use should be limited to specific quenching or workup steps where decomposition of the reagent is intended. | [2] |

A Practical Guide to Experimental Solubility Determination

Given the absence of published quantitative data, experimental determination is necessary. The gravimetric method is a robust, reliable, and accessible technique for this purpose.[4][5][6] It involves preparing a saturated solution, separating a known volume of the clear supernatant, removing the solvent, and weighing the residual solute.

Mandatory Safety Precautions

N-(2-chloroethyl)-N-methylsulfamoyl chloride is a hazardous chemical. All handling and experimental work must be conducted inside a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a full-face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Change gloves immediately if contact occurs.

-

Body Protection: A flame-retardant lab coat.

-

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[1] This compound causes severe skin burns and eye damage.[1] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7]

Step-by-Step Experimental Protocol: Gravimetric Method

This protocol is designed to be a self-validating system for determining solubility at a specific temperature (e.g., ambient room temperature, ~25 °C).

Materials:

-

N-(2-chloroethyl)-N-methylsulfamoyl chloride

-

Test solvent(s) of interest

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Volumetric pipette (e.g., 1.00 mL, Class A) and pipette bulb

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass syringes

-

Pre-weighed, labeled evaporating dishes or vials

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of N-(2-chloroethyl)-N-methylsulfamoyl chloride to a vial (e.g., 200-300 mg to 2 mL of solvent). The key is to ensure undissolved solid remains at the bottom, confirming saturation.[4]

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker or on a stir plate set to the desired temperature (e.g., 25 °C).

-

Causality: Agitate the mixture for a sufficient time (minimum of 4-6 hours, 24 hours is ideal) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solute. This is the most critical step for accuracy.[4]

-

-

Phase Separation:

-

Turn off the agitation and allow the solid to settle completely, keeping the vial at the constant experimental temperature. This may take 30-60 minutes.

-

-

Sample Extraction:

-

Carefully draw the clear supernatant (the saturated solution) into a glass syringe.

-

Attach a 0.45 µm syringe filter to the syringe tip. Causality: Filtering is essential to remove any microscopic, undissolved particles that would otherwise inflate the final mass measurement.

-

Dispense exactly 1.00 mL (or another precisely known volume) of the filtered, clear solution into a pre-weighed and labeled evaporating dish.

-

-

Solvent Evaporation:

-

Place the evaporating dish in the fume hood to allow the solvent to evaporate at ambient temperature. For higher-boiling solvents, a vacuum oven at a gentle temperature (e.g., 30-40 °C) can be used. Caution: Avoid excessive heat, which could potentially degrade the compound.

-

-

Drying and Weighing:

-

Once the solvent is fully evaporated, dry the evaporating dish containing the solid residue to a constant weight in an oven or desiccator.[6]

-

Allow the dish to cool to room temperature in a desiccator before weighing it on the analytical balance.

-

Record the final weight.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the gravimetric solubility determination protocol.

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4569995A - Sulfamoyl chlorides - Google Patents [patents.google.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. scribd.com [scribd.com]

- 7. (2-Chloroethyl)sulfaMoyl Chloride - Safety Data Sheet [chemicalbook.com]

The Electrophilic Warhead: Engineering and Analyzing 2-Chloroethyl Amino Reactive Intermediates

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

The 2-chloroethyl amino group is the defining pharmacophore of nitrogen mustards, a foundational class of DNA-alkylating antineoplastic agents. Despite their historical origins, the chemistry of these bifunctional alkylators remains highly relevant in modern oncology, particularly in the design of targeted prodrugs and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive mechanistic framework for understanding how these compounds undergo intramolecular cyclization to form highly reactive aziridinium ions , leading to cytotoxic DNA interstrand cross-links (ICLs). Furthermore, we detail self-validating experimental protocols required to rigorously quantify and map these DNA lesions in preclinical development.

Mechanistic Chemistry: The Aziridinium Ion Intermediate

Nitrogen mustards are characterized by a bis(2-chloroethyl)amine core. Under physiological conditions, these molecules act as inert prodrugs until activated. The activation is driven by the unprotonated nitrogen atom's lone pair, which executes an intramolecular nucleophilic substitution (

Because the aziridinium ion is exceptionally electrophilic, it rapidly reacts with biological nucleophiles. The primary target is the highly nucleophilic N7 position of guanine in DNA, leading to covalent alkylation (2)[2].

Expert Insight: Causality in Drug Design

The reactivity of the aziridinium ion is strictly dictated by the basicity of the precursor nitrogen. Aliphatic nitrogen mustards (e.g., mechlorethamine) form the aziridinium ion rapidly, leading to severe, non-specific systemic toxicity. To engineer safer therapeutics, modern drug design utilizes aromatic nitrogen mustards (e.g., chlorambucil, melphalan). The aromatic ring delocalizes the nitrogen lone pair, significantly increasing the activation free energy (

Mechanism of aziridinium ion formation and subsequent DNA interstrand cross-linking.

DNA Alkylation Profiles and Downstream Effects

Because nitrogen mustards possess two chloroethyl arms, they are bifunctional. Once the first arm alkylates a guanine (forming a mono-alkylated adduct), the second arm can undergo a subsequent cyclization. If the second aziridinium ion attacks a nucleophile on the complementary DNA strand, a highly cytotoxic Interstrand Cross-Link (ICL) is formed (5)[5]. ICLs physically tether the DNA strands together, blocking the helicase machinery required for replication and transcription, ultimately triggering apoptosis.

Table 1: Quantitative Profiling of Nitrogen Mustard DNA Alkylation

| Parameter | Value / Distribution | Biological Implication |

| N7-Guanine Mono-alkylation | ~70 - 80% of total adducts | Primary initial lesion; highly prone to depurination, leading to toxic abasic (AP) sites. |

| Intrastrand Cross-links | ~15 - 28% of total adducts | Forms primarily at GGC sequences; distorts the DNA helix but is often repairable by Nucleotide Excision Repair (NER). |

| Interstrand Cross-links (ICLs) | 5 - 7% of total adducts | The most lethal lesion; prevents DNA strand separation. Preferentially forms at 5'-GNC sequences (5)[5]. |

| Activation Free Energy ( | ~20.4 - 22.5 kcal/mol | Dictates the half-life of the prodrug and the rate of aziridinium ion formation (3)[3]. |

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy of novel 2-chloroethyl amino-containing compounds, researchers must utilize assays that specifically quantify ICLs and map their sequence specificity.

Protocol 1: Modified Alkaline Comet Assay for ICL Quantification

Expert Insight & Causality: Standard comet assays measure DNA strand breaks by quantifying the migration of fragmented DNA out of the nucleus (the "comet tail"). However, ICLs prevent DNA migration. Therefore, to measure ICLs, we must introduce a self-validating internal control: ionizing radiation. Radiation induces random strand breaks, creating a maximum tail moment. In mustard-treated cells, ICLs restrict this radiation-induced migration. The reduction in tail moment inversely correlates with ICL frequency (6)[6].

Step-by-Step Methodology:

-

Cell Treatment: Culture human cancer cells (e.g., MDA-MB-231) to 75% confluency. Treat with the nitrogen mustard compound (10 - 100 µM) for 24 hours.

-

Irradiation (The Internal Control): Expose both treated and untreated control cells to 10 Gy of X-ray irradiation on ice. This induces uniform single-strand breaks while preventing immediate enzymatic DNA repair.

-

Embedding & Lysis: Harvest cells, suspend in 0.5% low-melting-point agarose, and layer onto glass slides. Submerge slides in cold alkaline lysis buffer (pH > 13) for 1 hour to remove proteins and unwind DNA.

-

Electrophoresis: Run electrophoresis at 1 V/cm for 30 minutes.

-

Neutralization & Staining: Neutralize slides in Tris buffer (pH 7.5) and stain with a fluorescent dye like SYBR Green.

-

Quantification: Image via fluorescence microscopy. Calculate the ICL index: [1 - (Tail Moment_treated / Tail Moment_irradiated_control)] x 100.

Self-validating workflow for quantifying DNA interstrand cross-links via Comet Assay.

Protocol 2: In Vitro Transcription Blockage Assay for Sequence Specificity

Expert Insight & Causality: To map exactly where the aziridinium ion attacks, we use a synchronized in vitro transcription system. RNA polymerase will physically stall exactly at the site of an alkylated guanine or ICL. By comparing the truncated RNA transcripts to a standard sequencing ladder, we achieve single-nucleotide resolution of the drug's target preference.

Step-by-Step Methodology:

-

Template Preparation: Generate a 500-bp linear DNA template containing a T7 promoter.

-

Alkylation: Incubate the DNA with the nitrogen mustard (e.g., 200 µM) in a physiological buffer (pH 7.4) for 1.5 hours at 37°C to achieve maximal alkylation (7)[7].

-

Transcription Initiation: Add T7 RNA polymerase, ATP, GTP, UTP, and [

-32P]CTP. Allow transcription to proceed for 30 minutes. -

Resolution: Denature the RNA products and resolve them on a 6% polyacrylamide/urea sequencing gel.

-

Autoradiography: Expose the gel to an X-ray film. Dark bands indicate transcriptional blockages (alkylation sites), which typically align with 5'-GNC or 5'-CTGT sequences on the template strand (7)[7].

Advanced Prodrug Strategies

Modern drug development focuses on masking the 2-chloroethyl amino group to prevent premature aziridinium formation and limit off-target toxicity. For instance, attaching an aryl boronate moiety neutralizes the nitrogen's lone pair. Upon encountering high levels of Reactive Oxygen Species (ROS)—commonly found in tumor microenvironments—the boronate is cleaved. This localized activation releases the free nitrogen mustard, triggering rapid aziridinium formation and highly selective DNA cross-linking in cancer cells while sparing normal lymphocytes (8)[8].

References

- Nitrogen Mustards: The Novel DNA Alkyl

- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy MDPI

- Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights

- Comparative analysis of DNA alkylation patterns of different nitrogen mustards BenchChem

- Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Tre

- In vitro transcription analysis of DNA alkyl

- Reactive Oxygen Species (ROS) Inducible DNA Cross-Linking Agents and Their Effect on Cancer Cells and Normal Lymphocytes PMC / NIH

- Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor Frontiers

Sources

- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor [frontiersin.org]

- 5. Kinetics of DNA Adducts and Abasic Site Formation in Tissues of Mice Treated with a Nitrogen Mustard - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. In vitro transcription analysis of DNA alkylation by nitrogen mustard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reactive Oxygen Species (ROS) Inducible DNA Cross-Linking Agents and Their Effect on Cancer Cells and Normal Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Unsymmetrical and Cyclic Sulfonamides Using N-(2-chloroethyl)-N-methylsulfamoyl Chloride

Executive Summary & Chemical Rationale

Sulfonamides and sulfamides are indispensable pharmacophores in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for amides and ureas 1[1]. The reagent N-(2-chloroethyl)-N-methylsulfamoyl chloride (CAS: 58425-10-8) serves as a highly specialized, bifunctional building block for generating both linear unsymmetrical sulfamides and constrained cyclic scaffolds.

This reagent's architecture is deliberately designed for sequential reactivity:

-

Electrophilic Sulfonyl Center (

): Enables rapid, base-catalyzed amidation with primary or secondary amines to form a linear sulfamide intermediate 2[2]. -

Electrophilic Alkyl Halide (

): Provides a precise 2-carbon tether that, upon deprotonation of the newly formed sulfamide nitrogen, undergoes an intramolecular 5-exo-tet cyclization 3[3]. This yields 1,2,5-thiadiazolidine 1,1-dioxides, a class of cyclic sulfamides with profound utility in peptidomimetic drug design 4[4].

The presence of the

Workflow for the two-stage synthesis of cyclic sulfamides via linear intermediates.

Mechanistic Causality & Experimental Design

To guarantee high yields and reproducibility, researchers must understand the causality behind the reaction conditions:

-

Acid Scavenging (Stage 1): The initial sulfamoylation generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic base, such as Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA), must be used in slight excess (1.2–1.5 eq). Causality: Failure to neutralize HCl results in the protonation of the starting amine, rendering it non-nucleophilic and stalling the reaction at a maximum of 50% theoretical yield. -

Temperature Control (Stage 1): The addition of the sulfamoyl chloride must be performed at 0 °C. Causality: Sulfonyl chlorides are highly electrophilic and prone to exothermic hydrolysis. Low temperatures suppress the competitive reaction with trace moisture, preventing the degradation of the reagent into an unreactive sulfonic acid.

-

Thermodynamic Driving Force (Stage 2): The intramolecular cyclization requires the deprotonation of the sulfamide

bond (

Experimental Protocols: A Self-Validating System

Protocol A: Synthesis of Linear N-(2-chloroethyl)-N-methyl-N'-substituted Sulfamides

This protocol establishes the linear intermediate. The system is self-validating; the disappearance of the amine on Thin Layer Chromatography (TLC) directly correlates with product formation, as the sulfamoyl chloride is added in slight excess.

Materials:

-

Primary Amine (1.0 eq)

-

N-(2-chloroethyl)-N-methylsulfamoyl chloride (1.1 eq)

-

Triethylamine (TEA) or DIPEA (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under an inert argon or nitrogen atmosphere. Dissolve the primary amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Base Addition: Add TEA (1.5 eq) to the stirring amine solution. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Electrophile Addition: Dissolve N-(2-chloroethyl)-N-methylsulfamoyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes via an addition funnel. Note: Slow addition prevents localized heating and minimizes bis-sulfamoylation side products.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours. Monitor via TLC (typically 3:1 Hexanes:Ethyl Acetate) until the primary amine is consumed.

-

Aqueous Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer three times with DCM. Wash the combined organic layers sequentially with 1M HCl (to remove unreacted amine and TEA), saturated -

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure to yield the crude linear sulfamide.

Protocol B: Intramolecular Cyclization to 1,2,5-Thiadiazolidine 1,1-Dioxides

This step converts the linear sulfamide into the constrained cyclic pharmacophore.

Materials:

-

Linear Sulfamide from Protocol A (1.0 eq)

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous

-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere.

-

Substrate Addition: Dissolve the linear sulfamide (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Self-Validation: The evolution of hydrogen gas (

) bubbles confirms active deprotonation. -

Cyclization: Stir the mixture at 0 °C for 30 minutes, then warm to room temperature. Depending on the steric bulk of the

-group, heating to 60 °C for 2–4 hours may be required to drive the -

Quenching & Extraction: Carefully quench the reaction with ice water to neutralize unreacted NaH. Extract the aqueous mixture with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) and brine to remove residual DMF.

-

Purification: Dry over

, concentrate, and purify via silica gel flash chromatography to obtain the pure 1,2,5-thiadiazolidine 1,1-dioxide.

Quantitative Data & Optimization

The efficiency of both sulfamoylation and cyclization heavily depends on the steric and electronic properties of the starting amine. The table below summarizes optimized conditions and expected yields based on substrate classes.

| Substrate Class | Amine Example | Stage 1 Base / Solvent | Stage 1 Yield | Stage 2 Base / Temp | Stage 2 Yield |

| Un-hindered Aliphatic | Benzylamine | TEA / DCM | 85 - 95% | NaH / RT | 80 - 90% |

| Sterically Hindered Aliphatic | tert-Butylamine | DIPEA / THF | 70 - 80% | NaH / 60 °C | 65 - 75% |

| Electron-Rich Aromatic | p-Anisidine | Pyridine / DCM | 80 - 90% | 75 - 85% | |

| Electron-Poor Aromatic | p-Nitroaniline | NaH / THF | 50 - 65% | 40 - 60% |

Note: Electron-poor anilines possess highly non-nucleophilic nitrogens, requiring pre-deprotonation with NaH even in Stage 1 to attack the sulfamoyl chloride.

Troubleshooting Logical Matrix

When yields deviate from the expected quantitative data, systematic troubleshooting is required. The logical matrix below outlines the primary failure modes and their corrective actions.

Logical troubleshooting matrix for cyclic sulfamide synthesis.

References

- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.BenchChem.

- Recent Advances in the Synthesis of Sulfonamides Intermediates.Thieme Connect.

- N,N'-Substituted 1,2,5 Thiadiazolidine 1,1-Dioxides: Synthesis, Selected Chemical and Spectral Proprieties and Antimicrobial Evaluation.MDPI.

- Cyclic N-2-Chloroethyl-sulfamide Compounds with a Phosphonate Moiety: Synthesis, Characterization, X-Ray Crystallographic Study and Antimicrobial Evaluation.ResearchGate.

Sources

Protocol for nucleophilic substitution with sulfamoyl chlorides

Application Note: Advanced Protocol for the Synthesis of Unsymmetrical Sulfamides via Nucleophilic Substitution of Sulfamoyl Chlorides

Introduction & Strategic Overview

The sulfonamide functional group is a critical bioisostere of the amide bond, widely deployed in the design of antibacterial agents, diuretics, anticonvulsants, and antiretrovirals[1]. While symmetric sulfonamides are relatively straightforward to synthesize, the preparation of unsymmetrical sulfamides (R₂NSO₂NHR') requires a highly controlled, two-stage nucleophilic substitution strategy[1]. This application note details the causal mechanics, optimized parameters, and validated protocols for generating N,N-disubstituted sulfamoyl chlorides and their subsequent coupling with diverse amines[2].

Mechanistic Causality & Reaction Dynamics

The core reactivity of sulfamoyl chlorides lies in the highly electrophilic S(VI) center. The synthesis proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the sulfur atom, forming a tetrahedral intermediate before the chloride leaving group is expelled[2].

The Critical Role of the Base: A stoichiometric excess of a non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine, or N,N-Diisopropylethylamine (DIPEA)) is mandatory. The base serves a dual purpose: it neutralizes the hydrochloric acid (HCl) byproduct, preventing the protonation of the incoming nucleophilic amine (which would render it inactive), and it acts as an acid scavenger to protect acid-labile functional groups on complex substrates[2].

Mechanistic Control of Side Reactions: A critical strategic choice in synthesizing unsymmetrical sulfamides is the order of amine addition. If a primary amine is reacted with sulfuryl chloride first, the resulting N-monosubstituted sulfamoyl chloride (RNH-SO₂Cl) retains a highly acidic N-H proton. In the presence of a base, this intermediate is rapidly deprotonated to a sulfamoyl anion, which subsequently expels the chloride ion to form a highly reactive sulfonyl imine (R-N=SO₂). This imine spontaneously undergoes rapid dimerization or polymerization, severely degrading the yield.

Causality-Driven Strategy: To bypass this failure mode, this protocol mandates reacting the secondary amine first. The resulting N,N-disubstituted sulfamoyl chloride (R₂N-SO₂Cl) lacks an acidic proton, completely preventing sulfonyl imine formation and ensuring a stable electrophile for the second stage[1].

Mechanistic pathway of sulfonyl imine formation and dimerization from N-monosubstituted precursors.

Experimental Design & Parameter Optimization

To ensure a self-validating and robust synthesis, reaction parameters must be tailored to the nucleophilicity and steric hindrance of the target amine. Table 1 summarizes the empirical causality behind solvent and base selection.

Table 1: Optimization of Reaction Conditions for Nucleophilic Substitution

| Amine Nucleophile | Recommended Solvent | Optimal Base | Temperature Profile | Expected Yield | Mechanistic Causality |

| Aliphatic (1°/2°) | DCM | TEA (1.5 eq) | 0 °C → RT | 85–95% | High nucleophilicity allows for standard conditions; fast conversion. |

| Aromatic (Anilines) | THF | Pyridine (2.0 eq) | RT → 60 °C | 60–75% | Lower nucleophilicity requires polar solvents and thermal activation. |

| Sterically Hindered | DMF | DIPEA (2.0 eq) | 0 °C → 50 °C | 50–65% | DIPEA prevents base-driven side reactions; heating bypasses steric bulk. |

Experimental Methodologies

Workflow for the two-stage synthesis of unsymmetrical sulfonamides.

Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides

-

Preparation: Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere[1]. Causality: Anhydrous conditions are critical because water acts as a competing nucleophile, leading to the irreversible hydrolysis of the sulfamoyl chloride into a sulfonic acid derivative.

-

Thermal Control: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution[1].

-

Electrophile Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂, 1.05 eq) in anhydrous DCM via a dropping funnel over 30-60 minutes, strictly maintaining the temperature at 0 °C[1]. Causality: Slow addition controls the highly exothermic nature of the reaction and prevents over-chlorination or excessive gas evolution.

-

Maturation: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress via Thin-Layer Chromatography (TLC)[1].

-

Workup: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine[1]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude electrophile.

Protocol 2: Nucleophilic Substitution to Form Unsymmetrical Sulfamides

-

Preparation: In a flame-dried round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in anhydrous DCM or THF[1].

-

Base Addition: Add TEA (1.5 eq) or DIPEA (1.5 eq) and cool the mixture to 0 °C[1]. Causality: DIPEA is highly recommended for sterically hindered amines; its bulkiness prevents it from acting as a competing nucleophile while still efficiently scavenging HCl.

-

Coupling: Slowly add the N,N-disubstituted sulfamoyl chloride (1.1 eq) synthesized in Protocol 1 (dissolved in the same anhydrous solvent) to the cooled amine solution[1].

-

Maturation: Remove the ice bath, allow the reaction mixture to warm to room temperature, and stir for 12-24 hours[1].

-

Quench & Extract: Quench the reaction with deionized water. Extract the aqueous layer with DCM or ethyl acetate[1]. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate for subsequent column chromatography.

Self-Validation & Analytical Verification

A robust protocol must function as a self-validating system. Implement the following analytical checks to ensure process integrity:

-

In-Process pH Monitoring: During the 1 M HCl wash in Protocol 1, verify that the aqueous phase pH is < 2. This guarantees the complete removal of basic amine salts, which would otherwise contaminate and derail the subsequent coupling step.

-

TLC Visualization: Sulfamoyl chlorides often lack strong UV chromophores unless aromatic groups are present. Utilize a potassium permanganate (KMnO₄) or ninhydrin stain to accurately visualize the disappearance of the starting aliphatic amines.

-

NMR Confirmation: In ¹H NMR, the successful formation of a primary or secondary sulfamide is confirmed by the appearance of a distinct, broad N-H proton signal (typically between δ 4.5 - 7.5 ppm, highly dependent on solvent and hydrogen bonding). The disappearance of the highly deshielded protons adjacent to the sulfamoyl chloride confirms complete nucleophilic conversion.

References

1.[1] BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Benchchem.com. URL: 2.[2] BenchChem. "Isopropyl(methyl)sulfamoyl chloride | 263169-13-7." Benchchem.com. URL: 3. Chemistry Europe. "Rapid and Mild One‐Flow Synthetic Approach to Unsymmetrical Sulfamides Guided by Bayesian Optimization." d-nb.info. URL:

Sources

Application Notes & Protocols: Strategic Synthesis of N-Substituted Sulfamides via Reaction of N-(2-chloroethyl)-N-methylsulfamoyl Chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the reaction of N-(2-chloroethyl)-N-methylsulfamoyl chloride with primary and secondary amines to yield substituted sulfamides. This reaction is of significant interest in medicinal chemistry, offering a pathway to novel molecular scaffolds where the resulting sulfamide can act as a stable bioisostere for amide or urea functionalities.[1][2] The presence of the reactive 2-chloroethyl moiety introduces a secondary functional handle for subsequent chemical modification or to serve as a potential alkylating pharmacophore.[3] This document delves into the underlying reaction mechanisms, provides detailed and field-tested experimental protocols, and offers critical insights into managing competing side reactions to ensure high-yield, validated synthesis.

Mechanistic Rationale and Strategic Considerations

The synthetic utility of N-(2-chloroethyl)-N-methylsulfamoyl chloride lies in its dual reactivity. The sulfamoyl chloride group serves as a highly reactive electrophilic center for the primary sulfonamide-forming reaction, while the 2-chloroethyl group presents opportunities for subsequent reactions or potential intramolecular cyclizations. A thorough understanding of these competing pathways is paramount for successful synthesis.

The Primary Reaction: Sulfonamide Bond Formation

The core reaction is a nucleophilic substitution at the sulfur atom of the sulfamoyl chloride. The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electron-deficient sulfur center. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a mild base present in the reaction mixture.[4] This process is analogous to the well-established synthesis of sulfonamides from sulfonyl chlorides.[1][5]

The general mechanism proceeds as follows:

-

Nucleophilic Attack: The primary or secondary amine attacks the electrophilic sulfur atom of the sulfamoyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The carbon-oxygen double bond does not exist here as in acyl chlorides, but the principle is similar. The sulfur-chlorine bond breaks, eliminating a stable chloride leaving group.

-

Deprotonation: A base, typically an excess of the amine nucleophile or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the newly-added nitrogen atom to yield the final, neutral sulfamide product.[1][4]

Caption: Primary mechanism for sulfonamide formation.

Competing Reaction Pathways

The presence of the N-(2-chloroethyl) group introduces complexity. Its reactivity can lead to undesired side products, primarily through intramolecular or intermolecular pathways.

-

Intramolecular Cyclization: The nitrogen of the newly formed sulfamide can act as an internal nucleophile, displacing the chloride on the ethyl chain to form a three-membered aziridine ring or other cyclic sulfamides. This intramolecular SN2 reaction is favored by basic conditions and higher temperatures, which increase the nucleophilicity of the sulfamide nitrogen.[6]

-

Intermolecular Dimerization: Similar to the behavior of nitrogen mustards, two molecules of the starting material or product can react with each other.[7] The amine functionality of one molecule can displace the chloride of another, leading to the formation of a piperazinium-like dimeric salt, which can complicate purification.[7]

-

Hydrolysis: Sulfamoyl chlorides are highly sensitive to moisture. Any water present in the reaction can hydrolyze the sulfamoyl chloride to the corresponding sulfonic acid, which is unreactive towards amines and appears as a polar byproduct.[8]

Caption: Competing reaction pathways in the synthesis.

Detailed Experimental Protocol

This protocol describes a general and robust method for the synthesis of N-substituted sulfamides. It is designed to favor the primary reaction pathway while minimizing the formation of common side products.

Materials and Reagents

-

N-(2-chloroethyl)-N-methylsulfamoyl chloride

-

Primary or secondary amine of interest (1.0 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Non-nucleophilic base: Triethylamine (TEA) or Pyridine (1.5 eq)[1]

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Reagents for workup: 1 M HCl, saturated NaHCO₃ solution, brine

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Flame-dried round-bottom flask, magnetic stirrer, dropping funnel, and inert gas (N₂ or Ar) setup

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary or secondary amine (1.0 equivalent) and the base (e.g., triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., DCM).[1]

-

Causality Note: An inert atmosphere and anhydrous conditions are critical to prevent the hydrolysis of the moisture-sensitive sulfamoyl chloride starting material.[8] The base is required to neutralize the HCl byproduct generated during the reaction.[4] Using a non-nucleophilic base prevents it from competing with the amine nucleophile.

-

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition of Sulfamoyl Chloride: Dissolve N-(2-chloroethyl)-N-methylsulfamoyl chloride (1.1 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes using a dropping funnel.[1]

-

Causality Note: Slow, dropwise addition maintains a low instantaneous concentration of the electrophile, which favors the desired intermolecular reaction with the amine over self-condensation or dimerization pathways.[6] A slight excess of the sulfamoyl chloride ensures full consumption of the potentially more valuable amine.

-

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting amine is consumed.[1]

-

Quenching: Once the reaction is complete, quench by slowly adding deionized water.

-

Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess base and any unreacted amine), saturated sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine (to reduce the water content in the organic phase).[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure sulfamide product.

Optimization and Troubleshooting

The success of this reaction hinges on carefully controlling parameters to navigate the competing reaction pathways.

Parameter Optimization Summary

| Parameter | Effect on Desired Reaction | Effect on Side Reactions | Recommendations |

| Temperature | Sufficient rate at 0°C to RT. | Higher temps promote cyclization and decomposition.[6] | Start at 0°C and allow to warm to RT. Avoid heating unless necessary for unreactive amines. |

| Base | Essential for neutralizing HCl. | Strong or excess base can deprotonate the product, promoting cyclization.[6] | Use 1.1-1.5 eq of a non-nucleophilic base like TEA or pyridine. |

| Solvent | Aprotic solvents (DCM, THF) are ideal. | Polar solvents may accelerate intermolecular dimerization.[7] | Use anhydrous DCM or THF for most applications. |

| Concentration | Reaction rate is concentration-dependent. | High concentrations can favor intermolecular dimerization.[7] | Maintain moderate dilution (e.g., 0.1-0.5 M). Add sulfamoyl chloride slowly. |

| Stoichiometry | Slight excess of sulfamoyl chloride drives reaction to completion. | Large excess can lead to di-sulfonylation if the amine has multiple reactive sites. | Use 1.0 eq of amine to 1.05-1.1 eq of sulfamoyl chloride. |

Troubleshooting Guide

-

Problem: Low yield of desired product; starting material remains.

-

Possible Cause: Insufficient reaction time or temperature; poor quality of sulfamoyl chloride (hydrolyzed).

-

Solution: Allow the reaction to run longer. Ensure the sulfamoyl chloride is fresh and handled under strictly anhydrous conditions.[8]

-

-

Problem: Significant amount of a very polar byproduct observed.

-

Possible Cause: Hydrolysis of the sulfamoyl chloride due to moisture.[8]

-

Solution: Use flame-dried glassware, anhydrous solvents, and maintain a positive pressure of inert gas.

-

-

Problem: Product mass corresponding to cyclization or dimerization observed by LCMS.

Applications in Drug Discovery and Development

The N-(2-chloroethyl)-N-methylsulfamide scaffold is a versatile platform for drug discovery.

-

Bioisosteric Replacement: The sulfonamide group is a well-established bioisostere of the amide bond, often providing improved metabolic stability and altered pharmacokinetic properties.[1][2] This makes the resulting products valuable for modifying existing lead compounds.

-

Scaffold for Library Synthesis: The product retains a reactive alkyl chloride handle, which can be used for subsequent diversification. Nucleophilic substitution of the chloride allows for the introduction of a wide range of functional groups (e.g., azides for click chemistry, thiols, secondary amines), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.[9]

-

Targeted Covalent Inhibitors: The 2-chloroethyl group can function as a "warhead" for targeted covalent inhibition of proteins. If a nucleophilic residue (e.g., Cys, His) is present in the target's binding pocket, the molecule can first bind non-covalently and then form a permanent covalent bond, leading to enhanced potency and duration of action.[3]

Safety Precautions

Professional laboratory safety standards must be strictly followed.

-

Handling Sulfamoyl Chlorides: Sulfamoyl chlorides are corrosive, moisture-sensitive compounds.[10][11] They cause severe skin burns and eye damage.[11] Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly-sealed safety goggles.[12][13]

-

Handling Amines: Many amines are corrosive, toxic, and have strong odors. Handle them in a fume hood and wear appropriate PPE.

-

Reaction Hazards: The reaction can be exothermic, especially on a large scale. Use of an ice bath for the initial addition is crucial for control.

-

Waste Disposal: Quench any unreacted sulfamoyl chloride carefully with a base solution before disposal. Dispose of all chemical waste according to institutional and local regulations.[10]

References

-

Kumar, P. R., Shailesh, U., & Palakshamurthy, B. S. (2015). Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride. Acta Crystallographica Section E: Crystallographic Communications, E71, 621–623. [Link]

-

Aouf, Z., Bouacida, S., Benzaid, C., et al. (2021). Cyclic N‐2‐Chloroethyl‐sulfamide Compounds with a Phosphonate Moiety: Synthesis, Characterization, X‐Ray Crystallographic Study and Antimicrobial Evaluation. ChemistrySelect, 6(37), 9722-9727. [Link]

-

Defense Technical Information Center. (2023). (HN-1), N-METHYL-BIS(2-Chloroethyl)amine. DTIC Technical Report. [Link]

-

Clark, J. (2015). Nucleophilic Addition / Elimination in the Reaction Between Acyl Chlorides and Amines. Chemguide. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

-

Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Macmillan Group Website. [Link]

-

UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

-

SciSpace. (2022). Macrocycles: MCR synthesis and applications in drug discovery. SciSpace. [Link]

-

Royal Society of Chemistry. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Crystal structure of (2-chloroethyl)[2-(methylsulfanyl)benzyl]ammonium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. synquestlabs.com [synquestlabs.com]

- 13. aksci.com [aksci.com]

Application Note: High-Purity Synthesis of Antitumor Diarylsulfonylureas

From Sulfonyl Chlorides via In-Situ Isocyanate Generation

Part 1: Executive Summary & Strategic Analysis

The Challenge: Antitumor sulfonylureas, specifically diarylsulfonylureas (DSUs) such as Sulofenur (LY186641) and LY181984 , represent a unique class of oncolytic agents. Unlike traditional cytotoxics that target DNA replication directly, these compounds often act via mitochondrial uncoupling and modulation of pH homeostasis.

The synthesis of these compounds has historically relied on the reaction of a sulfonamide with an aryl isocyanate. While robust, this route requires the prior isolation of the sulfonamide and the handling of potentially hazardous isocyanates (often derived from phosgene).

The "Direct" Solution: This guide details an advanced One-Pot Protocol starting directly from Sulfonyl Chlorides .[1] By utilizing a metal cyanate (e.g., Sodium Cyanate) to generate the sulfonyl isocyanate intermediate in situ, researchers can couple the sulfonyl core with an amine in a single vessel. This method bypasses the need for stable isocyanate reagents and streamlines the workflow from the sulfonyl chloride precursor.

Nomenclature & Precursor Alert:

-

Target: Diarylsulfonylureas (

).[2][3] -

Precursor: Arylsulfonyl Chlorides (

). -

Note: While "Sulfamoyl chlorides" (

) are chemically distinct precursors yielding sulfamides or sulfamoylureas, the protocols below can be adapted for

Part 2: Mechanism of Action (Biological Context)

Understanding the biological target is crucial for designing derivatives. DSUs accumulate in mitochondria, acting as protonophores that uncouple oxidative phosphorylation.[1]

Figure 1: Mechanism of Action for Antitumor Diarylsulfonylureas. The lipophilic anion acts as a proton shuttle, collapsing the mitochondrial membrane potential.

Part 3: Detailed Experimental Protocols

Protocol A: One-Pot Synthesis from Sulfonyl Chlorides (The Cyanate Route)

Best for: Rapid library generation, avoiding phosgene/isocyanates, high-throughput synthesis.

Reaction Scheme:

Materials:

-

Sulfonyl Chloride (

): 1.0 equivalent (e.g., 5-indanylsulfonyl chloride). -

Sodium Cyanate (NaOCN): 1.5 – 2.0 equivalents (Dried).

-

Amine (

): 1.0 equivalent (e.g., 4-chloroaniline). -

Catalyst: Pyridine (0.1 eq) or 1,4-Diazabicyclo[2.2.2]octane (DABCO).

-

Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

-

Preparation of the Active Species:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend Sodium Cyanate (1.5 eq) in anhydrous Acetonitrile (0.2 M concentration relative to sulfonyl chloride).

-

Add the Catalyst (Pyridine, 0.1 eq).

-

Cool the mixture to 0°C.

-

Add the Sulfonyl Chloride (1.0 eq) dropwise (if liquid) or portion-wise (if solid).

-

Critical Checkpoint: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1-2 hours. The formation of the Sulfonyl Isocyanate intermediate can be monitored by IR (strong band at ~2240 cm⁻¹).

-

-

Coupling:

-

Cool the reaction mixture back to 0°C.

-

Add the Amine (1.0 eq) dissolved in a minimal amount of Acetonitrile dropwise.

-

Note: The reaction is exothermic. Control the addition rate to maintain temperature < 10°C.

-

Allow the reaction to warm to room temperature and stir for 4–12 hours.

-

-

Work-up & Purification:

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (aqueous). This precipitates the sulfonylurea while solubilizing unreacted amines.

-

Filtration: Filter the precipitate.

-

Base Extraction (Purification Trick): Sulfonylureas are acidic (

).-

Dissolve the crude solid in saturated aqueous

or 1M NaOH. -

Filter off any insoluble non-acidic impurities (e.g., symmetrical ureas).

-

Acidify the filtrate with concentrated HCl to pH ~2.

-

-

Final Isolation: Collect the reprecipitated pure sulfonylurea by filtration. Recrystallize from Ethanol/Water if necessary.

-

Protocol B: Classical Synthesis (Sulfonamide + Isocyanate)

Best for: Large-scale batches, highly sensitive substrates where the oxidative conditions of chloride synthesis are problematic.

Materials:

-

Sulfonamide (

): 1.0 eq. -

Isocyanate (

): 1.1 eq. -

Base: Potassium Carbonate (

, anhydrous) or DBU (1.0 eq). -

Solvent: Acetone or DMF.

Procedure:

-

Dissolve the Sulfonamide and Base in Acetone (0.5 M). Stir for 15 minutes to deprotonate.

-

Add the Isocyanate dropwise at room temperature.

-

Reflux for 2–6 hours.

-

Work-up: Evaporate solvent. Dissolve residue in water. Acidify with 1M HCl to precipitate the product.

Part 4: Technical Visualization (Synthesis Workflow)

Figure 2: One-Pot Synthesis Workflow. The sulfonyl chloride is converted in situ to the isocyanate, which captures the amine.

Part 5: Data Summary & Quality Control

Key Physicochemical Properties of Antitumor DSUs:

| Parameter | Typical Range/Value | Relevance |

| pKa | 5.0 – 6.5 | Critical for mitochondrial uncoupling (proton shuttling). |

| LogP | 2.5 – 4.5 | High lipophilicity required for membrane permeation. |

| IR Spectrum | 1700–1720 cm⁻¹ | Carbonyl (C=O) stretch of the urea bridge. |

| IR Spectrum | 1160, 1340 cm⁻¹ | Sulfonyl ( |

| ¹H NMR | Distinctive downfield singlets for |

Troubleshooting Table:

| Observation | Probable Cause | Solution |

| Low Yield | Hydrolysis of Isocyanate intermediate. | Ensure anhydrous solvents; increase NaOCN equivalents. |

| Impurity: Symmetrical Urea | Amine reacting with itself or moisture. | Add amine slowly at 0°C; ensure Sulfonyl Chloride is fully converted before amine addition. |

| Product Oiling Out | High lipophilicity preventing crystallization. | Triturate with Hexanes/Ether; Recrystallize from EtOH/Water. |

Part 6: References

-

Grindey, G. B., et al. (1987). "Ly186641: A new diarylsulfonylurea with broad spectrum antitumor activity." Proceedings of the American Association for Cancer Research, 28, 309.

-

Howbert, J. J., et al. (1990).[4] "Novel agents effective against solid tumors: the diarylsulfonylureas.[2][3] Synthesis, activities, and analysis of quantitative structure-activity relationships." Journal of Medicinal Chemistry. Link

-

Mohamady, S., & Jakalian, A. (2014). "Synthesis of sulfonylureas: A review." Arkivoc, 2014(6), 1-42. (Review of synthetic methods including the cyanate route).

-

Houghton, P. J., et al. (1990). "Diarylsulfonylureas: new anticancer agents with novel activities, toxicities and mechanism of action."[5] Investigational New Drugs. Link

-

European Patent EP0727424A2. "Process for the preparation of sulfonylurea derivatives." (Describes the metal cyanate one-pot method). Link

Sources

- 1. researchgate.net [researchgate.net]